molecular formula C22H22N4O4 B2902745 1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide CAS No. 931968-03-5

1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2902745
CAS No.: 931968-03-5
M. Wt: 406.442
InChI Key: OQFDWVPTPGSULO-UHFFFAOYSA-N
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Description

1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a furan ring, an oxazole ring, and a piperidine ring, making it a highly functionalized molecule

Preparation Methods

The synthesis of 1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazole ring: The oxazole ring can be introduced via a cyclization reaction involving an amide and a nitrile group.

    Attachment of the piperidine ring: The piperidine ring can be attached through a nucleophilic substitution reaction.

    Final coupling: The final step involves coupling the furan-oxazole intermediate with the piperidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and various oxidizing and reducing agents.

Scientific Research Applications

1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Due to its complex structure, the compound is explored for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

1-(4-Cyano-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide can be compared with similar compounds, such as:

    1-(4-Cyano-2-(5-(methoxymethyl)furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide: This compound has a methoxy group instead of a p-tolyloxy group, which may affect its reactivity and biological activity.

    1-(4-Cyano-2-(5-(ethoxymethyl)furan-2-yl)oxazol-5-yl)piperidine-4-carboxamide: The ethoxy group in this compound can influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-cyano-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-2-4-16(5-3-14)28-13-17-6-7-19(29-17)21-25-18(12-23)22(30-21)26-10-8-15(9-11-26)20(24)27/h2-7,15H,8-11,13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFDWVPTPGSULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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